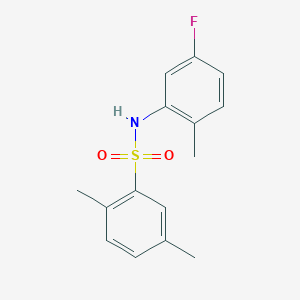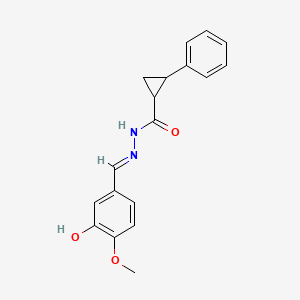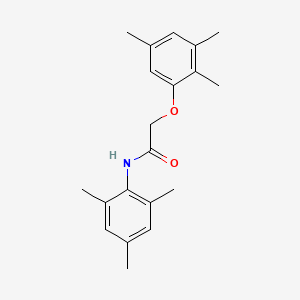![molecular formula C17H18FNO2 B5697477 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B5697477.png)
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylphenoxy group and a fluorophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halide (e.g., methyl iodide) to form 2,4-dimethylphenoxy methyl ether.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(2,4-dimethylphenoxy)acetyl chloride.
Final Coupling: The acetamide is formed by coupling the acetyl chloride intermediate with 4-fluorobenzylamine under basic conditions (e.g., sodium hydroxide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetic acid.
Reduction: Formation of 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- 1-[2-(5-Chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide
Uniqueness
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific structural features, such as the combination of a dimethylphenoxy group and a fluorophenylmethyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-3-8-16(13(2)9-12)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEHHLDDQMMACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)


![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)


